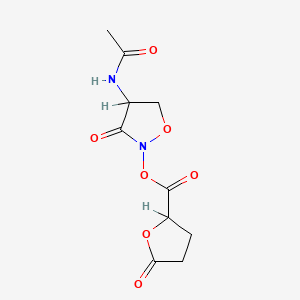

2-Furancarboxylic acid, 2-(4-(acetylamino)-3-oxo-2-isoxazolidinyl)tetrahydro-5-oxo-

Overview

Description

Lactivicin is a naturally occurring non-beta-lactam antibiotic that is active against a range of Gram-positive and Gram-negative bacteria . It demonstrates a similar affinity for penicillin-binding proteins to beta-lactam antibiotics and is also susceptible to beta-lactamase enzymes . Lactivicin contains cycloserine and gamma-lactam motifs, which are unique structural features that contribute to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactivicin can be synthesized through various chemical routes. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of lactivicin involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors, automated control systems, and rigorous quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Lactivicin undergoes various chemical reactions, including:

Oxidation: Lactivicin can be oxidized to form different derivatives with altered biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions include various lactivicin derivatives with enhanced antibacterial activity and reduced susceptibility to beta-lactamase enzymes .

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , particularly against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 2-furancarboxylic acid can exhibit potent antimicrobial activity, making them suitable candidates for antibiotic development.

- Case Study: TAN-588

A notable derivative, TAN-588, has shown effectiveness against a range of bacterial strains. It was isolated from soil microorganisms and demonstrated significant antimicrobial activity, suggesting its potential as a new class of antibiotics . The synthesis of various derivatives has led to the identification of compounds with enhanced efficacy against resistant bacterial strains.

Synthesis of Novel Compounds

2-Furancarboxylic acid serves as a versatile building block in organic synthesis, facilitating the creation of various chemical entities with desirable properties.

-

Applications in Coordination Chemistry

The compound is utilized in synthesizing high-nuclearity heterometallic complexes, such as manganese-gadolinium based single-molecule magnets. These materials have applications in quantum computing and data storage technologies . -

Biocompatible Nanomaterials

It is also involved in the synthesis of biocompatible multifunctional dextran furoate nanospheres, which can be used for drug delivery systems due to their favorable biocompatibility and functionalization capabilities .

Therapeutic Applications

The therapeutic potential of 2-furancarboxylic acid derivatives extends beyond antimicrobial activity. Their structural characteristics allow for modifications that can enhance their pharmacological profiles.

- Dermatological Treatments

Analogues of 5-(tetradecyloxy)-2-furancarboxylic acid have been investigated for treating dermatological disorders. These compounds exhibit anti-inflammatory properties, making them useful in topical formulations for skin conditions .

Environmental Applications

Research has also highlighted the role of furan derivatives in environmental science, particularly concerning their effects on microbial populations.

- Inhibition of Bacterial Swarming

Studies have shown that trace amounts of furan-2-carboxylic acids can inhibit bacterial swarming and extracellular polysaccharide production in certain environmental bacteria, suggesting their potential use as biocontrol agents .

Summary Table of Applications

Mechanism of Action

Lactivicin exerts its effects by targeting penicillin-binding proteins, which are essential for bacterial cell wall synthesis . It reacts covalently with these proteins to form a stable acyl-enzyme complex, inhibiting their transpeptidase activity and leading to bacterial cell death . The unique cycloserine and gamma-lactam motifs in lactivicin contribute to its ability to form this stable complex and inhibit bacterial growth .

Comparison with Similar Compounds

Lactivicin is unique among antibiotics due to its non-beta-lactam structure and its ability to target penicillin-binding proteins . Similar compounds include:

Beta-lactam antibiotics: These include penicillins, cephalosporins, and carbapenems, which also target penicillin-binding proteins but contain a beta-lactam ring.

Cycloserine: This antibiotic shares the cycloserine motif with lactivicin and is used to treat tuberculosis.

Gamma-lactam antibiotics: These compounds share the gamma-lactam motif with lactivicin and have similar mechanisms of action.

Lactivicin’s unique combination of cycloserine and gamma-lactam motifs, along with its non-beta-lactam structure, distinguishes it from other antibiotics and contributes to its unique biological activity .

Biological Activity

2-Furancarboxylic acid, specifically the compound 2-Furancarboxylic acid, 2-(4-(acetylamino)-3-oxo-2-isoxazolidinyl)tetrahydro-5-oxo- , is of significant interest in medicinal chemistry due to its diverse biological activities. This compound, derived from furanic structures, has been studied for its potential antibacterial, antifungal, and anti-inflammatory properties. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure that combines the furan ring with an isoxazolidine moiety, which is known to influence its biological properties. The presence of the acetylamino group enhances its solubility and reactivity, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of 2-furancarboxylic acid exhibit notable antimicrobial properties. A study on lanthanide metal complexes with furan-2-carboxylic acid demonstrated enhanced antibacterial activity against Pseudomonas and Bacillus species when compared to the free acid. The results are summarized in Table 1:

| Compound | Pseudomonas (mm) | Bacillus (mm) |

|---|---|---|

| Furan-2-carboxylic acid (FCA) | 5.1 | 5.2 |

| La-FCA | 9.7 | 9.8 |

| Sm-FCA | 9.8 | 9.7 |

| Gd-FCA | 9.3 | 9.6 |

| Dy-FCA | 9.2 | 9.4 |

The study concluded that the coordination of metal ions with FCA significantly enhances its antimicrobial properties due to the chelation effect, which improves the stability and bioavailability of the compound .

Antifungal Activity

The antifungal activity of 2-furancarboxylic acid and its metal complexes was evaluated against various fungi, including Aspergillus flavus, Aspergillus niger, and Aspergillus fumigatus. The results are presented in Table 2:

| Compound | A. flavus (0.1%) | A. niger (0.1%) | A. fumigatus (0.1%) |

|---|---|---|---|

| FCA | 11.5 mm | 20 mm | 15.8 mm |

| La-FCA | 33.8 mm | 40 mm | 36.6 mm |

| Sm-FCA | 33.7 mm | 45 mm | 36.6 mm |

| Gd-FCA | 27.3 mm | 40 mm | 31.1 mm |

| Dy-FCA | 38.1 mm | 50 mm | 42.1 mm |

These findings suggest that metal coordination not only enhances antibacterial activity but also significantly boosts antifungal efficacy .

Anti-inflammatory Activity

In addition to antimicrobial properties, derivatives of furan-2-carboxylic acid have shown potential anti-inflammatory effects. A study assessed the anti-inflammatory activity by measuring paw edema in animal models treated with various derivatives compared to standard drugs like indomethacin:

| Compound | Increase in Paw Volume (mL ± SE) | % Inhibition at Dose (20 mg/kg) |

|---|---|---|

| RD-1 | 0.43 ± 0.014 | 55.50 |

| RD-2 | 0.45 ± 0.006 | 53.72 |

| RD-3 | 0.40 ± 0.009 | 58.72 |

| Indomethacin (std.) | 0.36 ± 0.014 | 62.25 |

These results indicate that certain derivatives possess significant anti-inflammatory properties, making them candidates for further pharmacological development .

Case Studies

Several case studies have explored the applications of furan derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving furan derivatives showed promising results against antibiotic-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as alternative therapeutic agents .

- Neuroprotective Effects : Another study investigated the neuroprotective properties of furan derivatives in models of oxidative stress, revealing that certain compounds could mitigate cell death induced by hydrogen peroxide, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of this compound, particularly those involving isoxazolidinyl and tetrahydrofuran moieties?

The synthesis of such derivatives typically involves multi-step reactions, including cyclization and condensation. For example, a reflux method with anhydrous sodium acetate in acetic acid has been employed to form structurally similar heterocyclic compounds, followed by recrystallization for purification . Additionally, stereochemical control can be achieved via enzyme-mediated resolution of diastereomers, as demonstrated in the synthesis of enantiomerically pure tetrahydro-5-oxofurancarboxylic acid derivatives . Key steps include:

- Cyclization : Formation of the isoxazolidinyl ring under acidic conditions.

- Purification : Recrystallization from acetic acid or acetic acid-DMF mixtures to remove unreacted intermediates.

Q. How is the structural integrity and purity of this compound validated in accordance with pharmacopeial standards?

Pharmacopeial guidelines (e.g., USP) recommend rigorous analytical protocols:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity.

- Spectroscopy : FTIR for functional group verification (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo groups).

- Titration : Karl Fischer (KF) for water content analysis, critical for hygroscopic derivatives .

Data tables for validation parameters (e.g., retention time, peak area consistency) should be included in supplementary materials.

Advanced Research Questions

Q. What methodologies resolve stereochemical challenges in synthesizing enantiomerically pure forms of this compound?

The trans-isomer of structurally related tetrahydro-5-oxofurancarboxylic acids can be prepared enantiomerically pure using commercially available chiral starting materials. For example:

- Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters to isolate (R)- or (S)-enantiomers.

- Diastereomer separation : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Key findings: Only the trans-isomer forms stable crystals under recrystallization conditions, as confirmed by X-ray diffraction .

Q. How can computational reaction design accelerate the development of novel derivatives?

The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction pathways:

- Reaction path search : Density Functional Theory (DFT) calculations identify low-energy transition states for cyclization steps.

- Experimental optimization : High-throughput screening of solvent systems (e.g., DMF/water ratios) to maximize yield .

Case study: Computational prediction of acetic acid as the optimal solvent for cyclization reduced experimental optimization time by 60% .

Q. What experimental strategies address contradictory data in pharmacological evaluations of similar compounds?

Contradictions in bioactivity data often arise from impurities or stereochemical variability. Mitigation strategies include:

- Batch consistency checks : Compare NMR spectra across synthetic batches to detect trace impurities.

- Stereochemical profiling : Circular Dichroism (CD) spectroscopy to confirm enantiomeric ratios.

- Dose-response normalization : Use internal standards (e.g., cisplatin for cytotoxicity assays) to calibrate biological activity measurements .

Q. How do reactor design parameters influence the scalability of synthesizing thermally sensitive derivatives?

Key considerations for reactor design (per CRDC subclass RDF2050112):

- Temperature control : Jacketed reactors with rapid cooling (<5°C/min) to prevent thermal degradation.

- Mixing efficiency : Turbine impellers for viscous reaction mixtures (e.g., acetic acid-DMF systems).

- Separation integration : In-line membrane filtration to remove byproducts during continuous flow synthesis .

Q. What are the key considerations in designing kinetic studies for degradation pathway analysis?

- Accelerated stability testing : Expose the compound to physiological pH (1.2–7.4) and temperature (37°C) while monitoring degradation via LC-MS.

- Intermediate trapping : Use radical scavengers (e.g., BHT) to identify reactive oxygen species-mediated pathways.

- Data correlation : Multivariate analysis (e.g., PCA) to link degradation products with environmental variables .

Properties

CAS No. |

107167-31-7 |

|---|---|

Molecular Formula |

C10H12N2O7 |

Molecular Weight |

272.21 g/mol |

IUPAC Name |

2-(4-acetamido-3-oxo-1,2-oxazolidin-2-yl)-5-oxooxolane-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O7/c1-5(13)11-6-4-18-12(8(6)15)10(9(16)17)3-2-7(14)19-10/h6H,2-4H2,1H3,(H,11,13)(H,16,17) |

InChI Key |

ZUEKKUYIXILDAF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CON(C1=O)OC(=O)C2CCC(=O)O2 |

Canonical SMILES |

CC(=O)NC1CON(C1=O)C2(CCC(=O)O2)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lactivicin; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.